2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone
Overview
Description
“2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone” is a compound that belongs to the class of halogenated heterocycles . It is a solid substance with an empirical formula of C4H5BrN2 and a molecular weight of 161.00 . It is used in the synthesis of various compounds, including N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine via C-N coupling with p-anisidine .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . It is an important synthon in the development of new drugs .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has been used in the synthesis of various compounds. For example, it can be used in the synthesis of N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine via C-N coupling with p-anisidine . It can also be used in the synthesis of 1,2-bis[2-methyl-5-(1-methyl-1H-imidazol-2-yl)-3-thienyl]-cyclopentene, a ligand which can form bimetallic platinum(II) complex with potent cytotoxic activity .Physical And Chemical Properties Analysis
“2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone” is a solid substance with a refractive index of n20/D 1.5440 (lit.), a boiling point of 172 °C (lit.), and a density of 1.649 g/mL at 25 °C (lit.) .Scientific Research Applications
“2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone” is a chemical compound that has applications in various scientific fields . Here are some of the applications:
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Pharmaceuticals : This compound is used in the pharmaceutical industry . Imidazole, a part of this compound, is a key component of many drugs due to its broad range of chemical and biological properties . For example, it’s found in drugs like clemizole (an antihistaminic agent), etonitazene (an analgesic), and omeprazole (an antiulcer medication) .
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Drug Candidates : It’s also used in the development of new drug candidates . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
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Transition Metal Catalysts : This compound serves as ligands for transition metal catalysts . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex.
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Molecular Functional Materials : It’s used in the creation of other molecular functional materials .
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Synthesis of Imidazoles : “2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone” can be used in the synthesis of imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(1-methylimidazol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-9-3-2-8-6(9)5(10)4-7/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYYYUJTGNBSSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591678 | |
Record name | 2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone | |
CAS RN |
750556-81-1 | |
Record name | 2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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